molecular formula C15H16ClN3O2 B2674558 4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone CAS No. 478049-00-2

4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone

Cat. No. B2674558
CAS RN: 478049-00-2
M. Wt: 305.76
InChI Key: USZVVVSLKZCNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone, commonly known as MMP, is an organic compound consisting of a pyridazinone skeleton, two nitrogen atoms, and a chlorine substituent. It has been studied extensively in recent years due to its potential applications in the pharmaceutical, chemical, and agricultural industries.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

A study by Takaya et al. (1979) synthesized and evaluated various pyridazinone derivatives for their analgesic and anti-inflammatory activities. Among these, a compound closely related to 4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone was identified as a potent analgesic and anti-inflammatory agent, showing higher efficacy and lower toxicity compared to aminopyrine and phenylbutazone. This research highlights the therapeutic potential of pyridazinone derivatives in managing pain and inflammation (Takaya, M., Sato, M., Terashima, K., Tanizawa, H., & Maki, Y., 1979).

Enzyme Inhibition for Parkinson's Disease

Wang et al. (2017) synthesized [11C]HG-10-102-01, a compound structurally related to pyridazinone derivatives, as a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This study signifies the application of pyridazinone derivatives in neurodegenerative disease research, providing insights into the disease mechanism and aiding in the development of targeted therapies (Wang, M., Gao, M., Xu, Z., & Zheng, Q., 2017).

Impact on Plant Physiology and Herbicide Development

Norman and John (1987) investigated the effects of a substituted pyridazinone, on the synthesis of monogalactosyldiacylglycerol in Arabidopsis, revealing its inhibitory action on certain lipid synthesis pathways. This research contributes to the understanding of how pyridazinone derivatives can influence plant physiology, offering potential applications in developing herbicides that target specific biochemical pathways in plants (Norman, H., & John, J., 1987).

Synthesis and Photophysical Study

Hagimori et al. (2019) conducted a synthesis, photophysical evaluation, and computational study on 2-morpholino pyridine compounds, demonstrating their high emissivity as fluorophores in solution and solid state. This work illustrates the versatility of pyridazinone derivatives in materials science, particularly in the development of fluorescent materials for various applications (Hagimori, M., Nishimura, Y., Mizuyama, N., & Shigemitsu, Y., 2019).

properties

IUPAC Name

4-chloro-2-(4-methylphenyl)-5-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-11-2-4-12(5-3-11)19-15(20)14(16)13(10-17-19)18-6-8-21-9-7-18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZVVVSLKZCNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.